molecular formula C10H15NO2 B8527936 Ethyl 3-cyano-5-methylhex-3-enoate CAS No. 350801-68-2

Ethyl 3-cyano-5-methylhex-3-enoate

Cat. No.: B8527936
CAS No.: 350801-68-2
M. Wt: 181.23 g/mol
InChI Key: IFOIXEQWPBMPJK-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-5-methylhex-3-enoate is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Properties

350801-68-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 3-cyano-5-methylhex-3-enoate

InChI

InChI=1S/C10H15NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h5,8H,4,6H2,1-3H3

InChI Key

IFOIXEQWPBMPJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the synthesis of a compound 1a according to Scheme 2, amine catalyzed addition of acrylonitrile (i.e., the Baylis-Hillman reaction) to 2-methylpropanal affords the cyano allylic alcohol. Typical amines used to catalyze the condensation include agents such as 1,4-diazabicyclo[2,2,2]octane (Dabco). The cyano allylic alcohol is subsequently converted to either an alkyl carbonate (e.g., by reaction with an alkyl halo formate such as ethyl chloro formate) or the respective acetate (by reaction with acetic anhydride or acetyl chloride). The resulting 2-(2-methylpropyl)prop-2-enenitrile is then subjected to palladium-catalyzed carbonylation to produce ethyl 3-cyano-5-methylhex-3-enoate 1a (e.g., where R1 is methyl or ethyl).
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alkyl carbonate
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alkyl halo formate
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ethyl chloro formate
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